molecular formula C12H24N4O2 B1165771 D-azidoisoleucine CHA salt

D-azidoisoleucine CHA salt

Cat. No.: B1165771
M. Wt: 256.34
Attention: For research use only. Not for human or veterinary use.
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Description

D-azidoisoleucine CHA salt is a compound that combines an azido group with a cyclohexanamine moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azido group is known for its reactivity, making it a valuable functional group in click chemistry and other synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidoisoleucine CHA salt typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 60-80°C to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The azido group can undergo oxidation to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Triazole derivatives.

Scientific Research Applications

D-azidoisoleucine CHA salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-azidoisoleucine CHA salt involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound valuable in various synthetic applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in bioconjugation reactions.

Comparison with Similar Compounds

    (2R)-2-azido-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.

    Cyclohexylamine: Lacks the azido group but shares the cyclohexanamine moiety.

Uniqueness: D-azidoisoleucine CHA salt is unique due to the presence of both the azido group and the cyclohexanamine moiety. This combination provides distinct reactivity and potential applications that are not observed in similar compounds. The azido group offers versatility in synthetic transformations, while the cyclohexanamine moiety contributes to the compound’s stability and potential biological activity.

Properties

Molecular Formula

C12H24N4O2

Molecular Weight

256.34

Synonyms

cyclohexanaminium (2S,3S)-2-azido-3-methylpentanoate; N3-Ile-OH

Origin of Product

United States

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